2-Amino-5-cyanopyridine
Overview
Description
2-Amino-5-cyanopyridine is a compound with the molecular formula C6H5N3. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of this compound involves the use of enaminones as key precursors under solvent-free conditions . In another study, 2-cyanopyridine and 4-cyanopyridine were investigated for the controlled synthesis of cocrystals by applying the pK a rule .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using different analytical and spectroscopic techniques such as IR, 1 H-, 13 C-NMR as well as mass spectrometry . The most stable, optimized structure of the molecule was predicted by the density functional theory (DFT/B3LYP) method .Chemical Reactions Analysis
The chemical reactivity of this compound has been studied in the context of its use in the synthesis of various heterocyclic compounds .Physical and Chemical Properties Analysis
This compound is a brown crystalline powder . It has a molecular weight of 119.12 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 .Scientific Research Applications
Chemical Reactivity and Synthesis
2-Amino-5-cyanopyridine serves as a significant intermediate in the synthesis of various heterocyclic systems. This compound is utilized in creating novel synthetic pathways due to its unique chemical reactivity, making it a valuable resource in organic chemistry and synthesis (Gouda, Berghot, Abd El Ghani, & Khalil, 2014).
Catalysis and Green Chemistry
In recent studies, this compound derivatives have been synthesized using environmentally friendly methods. These approaches, including one-pot reactions and microwave irradiation, emphasize the role of this compound in green chemistry and catalysis (Tang, Wang, Yao, Zhang, & Wang, 2011).
Surface Adsorption Studies
Research has explored the adsorption of this compound on gold surfaces. These studies provide insights into the molecular interactions and surface chemistry of this compound, which are crucial for applications in material science and nanotechnology (Xu, Yuan, Yao, Han, Wang, & Gu, 2011).
Antibacterial Applications
This compound derivatives have demonstrated potential in antibacterial applications. Their efficacy against various bacterial strains indicates their importance in pharmaceutical research and development (Kibou et al., 2022).
Structural Analysis in Chemistry
The compound plays a role in structural analyses, such as in the synthesis of bis(2-amino-5-cyanopyridinium) diaquadichlorocopper(II) dichloride. These studies contribute to our understanding of molecular structures and their implications in chemical synthesis (Giantsidis, Turnbull, Landee, & Woodward, 2002).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Future Directions
Properties
IUPAC Name |
6-aminopyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVBYUUGYXUXNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355930 | |
Record name | 2-Amino-5-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4214-73-7 | |
Record name | 2-Amino-5-cyanopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4214-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-cyanopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-amino-5-cyanopyridine be used to create materials with non-linear optical properties?
A2: Yes, this compound has been successfully incorporated into metal-organic frameworks exhibiting strong second harmonic generation (SHG) responses. [] When reacted with zinc chloride under hydrothermal conditions, it forms a 3D-diamond-like network, (NH2-C5H3N-CN)2Zn. [] This structure, attributed to the molecule's one-center acceptor-donor system, contributes to its non-linear optical properties. []
Q2: How does this compound interact with copper chloride?
A3: this compound reacts with copper chloride to form a complex salt, bis(2-amino-5-cyanopyridinium) diaquadichlorocopper(II) dichloride. [] In this structure, square planar Cu(H2O)2Cl2 units are linked to the cyano nitrogens of the 2-amino-5-cyanopyridinium ions via long semi-coordinate bonds. [] The crystal lattice is stabilized by hydrogen bonding between the water molecules, N-H hydrogens, and chloride ions. []
Q3: Are there alternative synthetic routes to access compounds related to this compound?
A4: Yes, 6-aminonicotinic acid hydrochloride, a related compound, can be prepared by dissolving this compound in a 1 M hydrochloric acid aqueous solution. [] This alternative synthetic route highlights the reactivity of the cyano group in this compound and its potential for derivatization. []
Q4: Is there evidence that this compound can be used as a building block for magnetic materials?
A5: Research indicates that this compound can be utilized in the mechanochemical synthesis of various LnCuX2mH2O complexes, where Ln represents a lanthanide element, X is either Cl or Br, and m can be 0 or 1. [] These complexes, incorporating this compound as a ligand, offer potential applications in the field of magnetic materials. [] Further investigation into their specific magnetic properties is necessary to understand their full potential.
Q5: What analytical techniques are commonly used to characterize this compound and its derivatives?
A6: Several analytical techniques are employed to study this compound and its derivatives. Surface-enhanced Raman scattering (SERS) spectroscopy, often combined with electrochemistry, is used to analyze the adsorption behavior of this compound on metal surfaces. [] Single-crystal X-ray diffraction is crucial for determining the crystal structures of complexes formed with this compound. [, ] Additionally, fluorescence spectroscopy is used to characterize the emission properties of materials incorporating this compound. []
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